molecular formula C16H13N3OS2 B6476698 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol CAS No. 2640971-71-5

1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol

Cat. No. B6476698
CAS RN: 2640971-71-5
M. Wt: 327.4 g/mol
InChI Key: YKENKBPFNFXKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol, also known as BTPE, is a synthetic organic compound that has been studied extensively for its potential applications in the field of scientific research. BTPE has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has a number of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as an inhibitor of protein kinases. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been tested as a potential anti-cancer agent and as a potential drug for the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is still not fully understood. However, it is thought to work by binding to certain proteins and inhibiting their activity. This inhibition can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can result in the inhibition of cell growth and proliferation. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug levels in the body. Finally, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has a number of advantages and limitations for lab experiments. One of the main advantages of 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is that it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to be non-toxic and has a low potential for causing side effects. However, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol research. One potential direction is to further explore its potential applications in the field of drug development. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol could be further investigated for its potential as an anti-cancer agent. Finally, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol could be explored for its potential to inhibit the activity of other enzymes and proteins, as well as its potential to act as a fluorescent probe for the detection of other molecules.

Synthesis Methods

1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol can be synthesized using a number of different methods. The most common method is a reaction between 1-benzothiophene-3-carboxylic acid and 2-amino-1,3-thiazole. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a 1:1 mixture of 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol and the byproduct, 2-amino-1,3-thiazole.

properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-13(11-9-21-14-4-2-1-3-10(11)14)8-18-16-19-12-7-17-6-5-15(12)22-16/h1-7,9,13,20H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENKBPFNFXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC4=C(S3)C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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